molecular formula C15H18N4OS B2588376 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide CAS No. 1496667-10-7

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

Cat. No. B2588376
CAS RN: 1496667-10-7
M. Wt: 302.4
InChI Key: MTETUPOYQYNGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on similar compounds has shown potential antimicrobial and antifungal properties. For instance, compounds exhibiting moderate antibacterial properties against gram-positive bacteria, such as bacilli, staphylococci, and streptococci, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis strains, have been reported. These compounds, while showing no inhibition of gram-negative Escherichia coli up to a certain concentration, have exhibited synergistic inhibitory activity against S. aureus when tested in combination with other agents. Additionally, antifungal properties against Saccharomyces cerevisiae, Cryptococcus neoformans, and several dermatophytes were observed in specific compounds, suggesting a potential area of research for 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide (Zani et al., 2009).

Herbicide Resistance

Research into triazolopyrimidine sulfanilides, which share a structural motif with the compound , has led to the identification of spontaneous mutants in tobacco and cotton resistant to these herbicides. The research on these mutants and their resistance mechanisms, particularly focusing on acetolactate synthase (ALS), provides insights into how similar compounds, including 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide, could be tailored for improved herbicidal activity or resistance management in crops (Subramanian et al., 1990).

Supramolecular Organization via Hydrogen Bonding

Studies on trimethoprim sulfonate salts have revealed interesting aspects of supramolecular organization through hydrogen bonding, which could be relevant for understanding the behavior and potential applications of 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide in crystalline and solid-state forms. This knowledge is useful for designing new materials with specific physical or chemical properties (Raj et al., 2003).

Catalytic and DNA Binding Activities

Research has also explored the synthesis and characterization of new Schiff base ligands and their complexes, which demonstrate catalytic, DNA binding, and antibacterial activities. These findings provide a basis for investigating the catalytic properties and biological interactions of 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide, potentially leading to applications in medicinal chemistry and materials science (El‐Gammal et al., 2021).

Optical and Photodynamic Properties

Investigations into the optical properties and in vitro photodynamic activity of novel compounds, including sulfanyl porphyrazines, for potential use in photodynamic therapy (PDT) against cancer, have shown promising results. This research avenue suggests that 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide could be explored for its optical properties and efficacy as a photosensitizer in PDT, offering a potential application in cancer treatment (Piskorz et al., 2017).

properties

IUPAC Name

4-[(4,5,6-trimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-9-10(2)17-15(18-11(9)3)21-8-12-4-6-13(7-5-12)14(20)19-16/h4-7H,8,16H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTETUPOYQYNGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)SCC2=CC=C(C=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

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